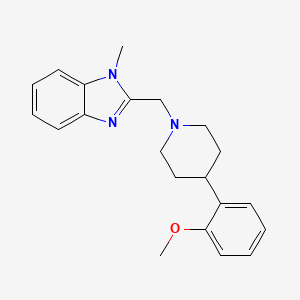

mGluR2 modulator 3

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H25N3O |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

2-[[4-(2-methoxyphenyl)piperidin-1-yl]methyl]-1-methylbenzimidazole |

InChI |

InChI=1S/C21H25N3O/c1-23-19-9-5-4-8-18(19)22-21(23)15-24-13-11-16(12-14-24)17-7-3-6-10-20(17)25-2/h3-10,16H,11-15H2,1-2H3 |

InChI Key |

MJDLYRJRCRLNGE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CN3CCC(CC3)C4=CC=CC=C4OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of mGluR2 Modulators

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of metabotropic glutamate (B1630785) receptor 2 (mGluR2) modulators, including both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular pharmacology, signaling pathways, and experimental characterization of these compounds.

Core Mechanism of Action

Metabotropic glutamate receptor 2 (mGluR2) is a class C G-protein coupled receptor (GPCR) that plays a crucial role in regulating neurotransmission in the brain.[1] Primarily located on presynaptic terminals, mGluR2 acts as an autoreceptor to inhibit the release of glutamate, the main excitatory neurotransmitter in the central nervous system.[1] This inhibitory function makes mGluR2 an attractive therapeutic target for a variety of neurological and psychiatric disorders characterized by excessive glutamatergic activity, including schizophrenia, anxiety, and epilepsy.[1][2]

Unlike orthosteric ligands that bind directly to the glutamate binding site, allosteric modulators bind to a distinct site on the receptor, typically within the seven-transmembrane (7TM) domain.[3] This binding event induces a conformational change in the receptor that modulates its response to the endogenous agonist, glutamate.

Positive Allosteric Modulators (PAMs) enhance the receptor's response to glutamate. They can increase the affinity of glutamate for its binding site and/or increase the efficacy of glutamate in activating the receptor. This potentiation of the natural signaling process offers a more nuanced and potentially safer therapeutic approach compared to direct agonists, as PAMs only act in the presence of endogenous glutamate, thus preserving the temporal and spatial dynamics of neurotransmission.

Negative Allosteric Modulators (NAMs) , conversely, reduce the receptor's response to glutamate. They typically act by decreasing the efficacy of glutamate, thereby dampening the inhibitory signal of mGluR2 and leading to an increase in glutamate release. NAMs are being investigated for conditions where an enhancement of glutamatergic transmission may be beneficial, such as in the treatment of cognitive deficits and depression.

Signaling Pathways

The activation of mGluR2 initiates an intracellular signaling cascade that ultimately leads to the inhibition of neurotransmitter release. This process is primarily mediated by the coupling of the receptor to inhibitory G-proteins of the Gi/o family.

Upon glutamate binding and potentiation by a PAM, mGluR2 undergoes a conformational change that facilitates the activation of the associated Gi/o protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. The activated Gαi/o subunit then dissociates from the Gβγ dimer and proceeds to inhibit the enzyme adenylyl cyclase.

The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Reduced cAMP levels, in turn, lead to the decreased activity of protein kinase A (PKA). The downstream consequences of reduced PKA activity include the modulation of ion channels and components of the neurotransmitter release machinery, ultimately resulting in a decrease in glutamate release from the presynaptic terminal.

Caption: mGluR2 signaling pathway and points of modulation.

Quantitative Data on mGluR2 Modulators

The following tables summarize the in vitro potency and efficacy of selected mGluR2 positive and negative allosteric modulators. Data is compiled from various sources and presented for comparative analysis.

Table 1: In Vitro Potency and Efficacy of Selected mGluR2 Positive Allosteric Modulators (PAMs)

| Compound | Assay Type | Species | Potency (EC50, nM) | Efficacy (% of Glutamate Max) | Reference |

| BINA | Thallium Flux | Rat | 50 | Potentiates EC20 of Glutamate | |

| JNJ-40411813 | GTPγS Binding | Human | 11 | Potentiates EC10 of Glutamate | |

| AZD8529 | GTPγS Binding | Human | 11 | Not Reported | |

| Compound 8a | Thallium Flux | Rat | 50 | Potentiates EC20 of Glutamate | |

| Compound 14 | Thallium Flux | Rat | Potent | Potentiates EC20 of Glutamate | |

| BI-4737 | GTPγS Binding | Human | 11 | Not Reported | |

| BI-4737 | GTPγS Binding | Rat | 3 | Not Reported |

Table 2: In Vitro Potency of Selected mGluR2 Negative Allosteric Modulators (NAMs)

| Compound | Assay Type | Species | Potency (IC50, nM) | Reference |

| RO4491533 | Ca2+ Release | Human | Potent | |

| Compound 12 | cAMP Modulation | Human | 6 | |

| Compound 13 | cAMP Modulation | Human | 93 | |

| VU6001966 | Not Specified | Not Specified | Selective |

Experimental Protocols

The characterization of mGluR2 modulators relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a modulator for the mGluR2 receptor. Competition binding assays with a radiolabeled antagonist, such as [3H]-LY341495, are commonly employed.

Protocol for [3H]-LY341495 Competition Binding Assay:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human or rat mGluR2.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, add cell membranes (typically 10-20 µg of protein per well).

-

Add increasing concentrations of the unlabeled test compound (PAM or NAM).

-

Add a fixed concentration of [3H]-LY341495 (typically around its Kd value, e.g., 1-2 nM).

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a known mGluR2 antagonist (e.g., 10 µM unlabeled LY341495).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Binding Assays

GTPγS binding assays are functional assays that measure the activation of G-proteins coupled to mGluR2. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gαi/o subunits is quantified as a measure of receptor activation.

Protocol for [35S]GTPγS Binding Assay:

-

Membrane Preparation: Prepare cell membranes expressing mGluR2 as described for the radioligand binding assay.

-

Assay Procedure:

-

In a 96-well plate, add cell membranes (typically 5-10 µg of protein per well).

-

Add assay buffer containing GDP (e.g., 10 µM) to facilitate the exchange reaction.

-

For PAMs, add a fixed, sub-maximal concentration of glutamate (e.g., EC20).

-

Add increasing concentrations of the test compound (PAM or NAM).

-

Incubate at 30°C for a defined period (e.g., 15-30 minutes).

-

Initiate the reaction by adding [35S]GTPγS (typically at a low nanomolar concentration).

-

Incubate at 30°C for a further period (e.g., 30-60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Basal binding is measured in the absence of any agonist.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Plot the stimulated [35S]GTPγS binding against the logarithm of the modulator concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (for PAMs) or IC50 (for NAMs) and the maximum effect (Emax).

-

cAMP Accumulation Assays

cAMP accumulation assays directly measure the functional consequence of mGluR2 activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.

Protocol for cAMP Accumulation Assay in CHO cells:

-

Cell Culture and Plating:

-

Culture CHO cells stably expressing mGluR2 in appropriate growth medium.

-

Plate the cells in 96-well or 384-well plates and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with serum-free medium or a suitable assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

To stimulate cAMP production, add a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator).

-

For PAMs, add a fixed concentration of glutamate.

-

Add increasing concentrations of the test compound (PAM or NAM).

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Lyse the cells to release the intracellular cAMP.

-

-

cAMP Detection and Data Analysis:

-

Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.

-

Plot the measured cAMP levels against the logarithm of the modulator concentration.

-

Fit the data to a dose-response curve to determine the EC50 or IC50 of the modulator.

-

Experimental and Logical Workflows

The characterization of a novel mGluR2 modulator typically follows a structured workflow to determine its potency, efficacy, selectivity, and mechanism of action.

Caption: Typical workflow for mGluR2 modulator characterization.

The logical relationship between the binding of a modulator and its functional effect is central to understanding its mechanism of action.

Caption: Logical flow from modulator binding to cellular response.

References

- 1. What mGluR2 modulators are in clinical trials currently? [synapse.patsnap.com]

- 2. Effectiveness of positive allosteric modulators of metabotropic glutamate receptor 2/3 (mGluR2/3) in animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of mGluR2 Modulators in Synaptic Plasticity

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "mGluR2 modulator 3" does not correspond to a specific, publicly identified compound in the provided search results. Therefore, this guide will focus on the general role of metabotropic glutamate (B1630785) receptor 2 (mGluR2) modulators in synaptic plasticity, encompassing agonists, positive allosteric modulators (PAMs), and negative allosteric modulators (NAMs).

Core Concepts: mGluR2 and Synaptic Plasticity

Metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor (GPCR) belonging to the group II family of mGluRs.[1] It is predominantly located on presynaptic terminals, where it functions as an autoreceptor to negatively modulate glutamate release.[1][2][3][4] Activation of mGluR2, which couples to inhibitory Gαi/o proteins, leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) production, and subsequent modulation of downstream signaling cascades. This mechanism is crucial for maintaining the balance of excitatory neurotransmission in the central nervous system.

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. The two primary forms of synaptic plasticity are long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a long-lasting reduction in synaptic efficacy. mGluR2 plays a significant role in both processes. Its activation is heavily implicated in the induction of LTD at various synapses, including the mossy fiber-CA3 synapse in the hippocampus. Furthermore, mGluR2 activation can inhibit the induction of LTP.

Modulators of mGluR2, including orthosteric agonists that bind directly to the glutamate binding site and allosteric modulators that bind to a separate site, offer a sophisticated means to influence synaptic plasticity. Positive allosteric modulators (PAMs) enhance the receptor's response to glutamate, while negative allosteric modulators (NAMs) reduce it. These modulators are being investigated for their therapeutic potential in a range of CNS disorders characterized by dysregulated glutamate transmission, such as schizophrenia and depression.

Data Presentation: Effects of mGluR2 Modulators

The following tables summarize quantitative and qualitative data on the effects of different classes of mGluR2 modulators on synaptic transmission and plasticity, as derived from preclinical studies.

Table 1: Effects of mGluR2 Agonists on Synaptic Plasticity

| Compound/Agonist Class | Synapse | Effect | Mechanism of Action | Reference |

| Group II mGluR Agonists (e.g., DCG-IV, LY379268) | Hippocampal Mossy Fiber-CA3 | Induces LTD | Gαi/o-mediated inhibition of adenylyl cyclase, reduction of cAMP-PKA pathway activity. | |

| Group II mGluR Agonists (e.g., DCG-IV) | GABAergic synapses in cochlear nucleus | Induces heterosynaptic LTD | Inhibition of adenylyl cyclase and cAMP-dependent PKA. | |

| Group II mGluR Agonists (e.g., 4C3HPG) | Dentate Gyrus (in vivo) | Inhibits LTP expression | Presynaptic inhibition of glutamate release. | |

| mGluR2/3 Agonist (LY379268) | Prefrontal Cortex | Reverses NMDA dysfunction | Postsynaptic activation of the Akt/GSK3β pathway. |

Table 2: Effects of mGluR2 Allosteric Modulators on Synaptic Transmission

| Modulator Type | Compound Example | Effect on Receptor Function | Impact on Synaptic Transmission | Reference |

| Positive Allosteric Modulator (PAM) | AZD8529 | Potentiates mGluR2 activation in the presence of glutamate. | Activates fronto-striatal brain regions, potentially improving symptoms of schizophrenia. | |

| Positive Allosteric Modulator (PAM) | BINA, LY487379 | Potentiates agonist response. | Attenuates ketamine-induced histamine (B1213489) release and hyperlocomotion. | |

| Negative Allosteric Modulator (NAM) | RO4988546, RO5488608 | Inhibits the effects of the endogenous ligand. | Enhances thalamocortical transmission and inhibits LTD. | |

| Negative Allosteric Modulator (NAM) | VU0469942, VU0477950 (mGluR3 selective) | Reverses the effects of mGluR2/3 agonists on synaptic plasticity. | Suggests mGluR3 may be a target for cognitive dysfunction. |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of common experimental protocols used to investigate the role of mGluR2 modulators.

In Vitro Electrophysiology: Field Potential Recording in Hippocampal Slices

This protocol is used to measure LTP and LTD in brain slices, providing a functional readout of synaptic plasticity.

Objective: To assess the effect of an mGluR2 modulator on long-term potentiation (LTP) at the Schaffer collateral-CA1 synapse.

Methodology:

-

Slice Preparation: Acute hippocampal slices (typically 300-400 µm thick) are prepared from rodent brains and maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

-

Recording Setup: Slices are transferred to a recording chamber continuously perfused with aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: A stable baseline of synaptic transmission is established by delivering single test pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes. The stimulus intensity is adjusted to elicit a fEPSP amplitude that is 30-50% of the maximum.

-

Drug Application: The mGluR2 modulator (e.g., a specific PAM or NAM) or vehicle is bath-applied to the slice for a predetermined period before LTP induction.

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.

-

Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.

-

Data Analysis: The slope of the fEPSP is measured and normalized to the pre-HFS baseline. The degree of potentiation in the drug-treated group is compared to the control group.

Biochemical Assay: cAMP Measurement

This assay quantifies the activity of the canonical mGluR2 signaling pathway.

Objective: To determine if an mGluR2 modulator alters cAMP levels in cultured cells or brain tissue.

Methodology:

-

Cell/Tissue Preparation: Use either a cell line expressing mGluR2 (e.g., CHO-K1-mGluR2) or primary neuronal cultures/acute brain slices.

-

Treatment: Incubate the cells/tissue with the mGluR2 modulator for a specific duration.

-

Stimulation: Stimulate adenylyl cyclase with an agent like forskolin. The mGluR2-mediated inhibition of this stimulation will be measured.

-

Lysis and Assay: Lyse the cells/tissue and measure intracellular cAMP levels using a commercially available kit, typically an Enzyme-Linked Immunosorbent Assay (ELISA) or a fluorescence-based assay.

-

Data Analysis: Compare cAMP levels in modulator-treated samples to vehicle-treated controls. Activation of mGluR2 is expected to decrease forskolin-stimulated cAMP accumulation.

Radioligand Binding Assay

This protocol is used to characterize the binding properties of a novel mGluR2 modulator.

Objective: To determine the binding affinity and specificity of a test compound for mGluR2.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing mGluR2 or from brain tissue known to have high mGluR2 expression (e.g., cortex, hippocampus).

-

Incubation: Incubate the membranes with a radiolabeled ligand known to bind to mGluR2 (e.g., [3H]LY354740 for the orthosteric site or a radiolabeled PAM for the allosteric site).

-

Competition Assay: In parallel, incubate the membranes, radioligand, and varying concentrations of the unlabeled test compound (the modulator).

-

Separation and Counting: Separate the bound radioligand from the unbound by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the displacement of the radioligand by the test compound to generate a competition curve. From this, calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) to determine the compound's binding affinity.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Canonical signaling pathway of presynaptic mGluR2.

Experimental Workflow Diagram

Caption: Workflow for an in vitro electrophysiology experiment.

Logical Relationship Diagram

Caption: Relationship between mGluR2 and its modulator types.

References

- 1. What are the therapeutic applications for mGluR2 modulators? [synapse.patsnap.com]

- 2. Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptors in Schizophrenia Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural determinants of allosteric antagonism at metabotropic glutamate receptor 2: mechanistic studies with new potent negative allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabotropic Glutamate Receptors in Alzheimer’s Disease Synaptic Dysfunction: Therapeutic Opportunities and Hope for the Future - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Metabotropic Glutamate Receptor 2 (mGluR2)

An In-depth Technical Guide to the Discovery and Synthesis of Novel mGluR2 Modulators

The metabotropic glutamate (B1630785) receptor 2 (mGluR2), a member of the Class C G-protein coupled receptor (GPCR) family, plays a critical role in modulating neuronal excitability and synaptic transmission throughout the central nervous system (CNS).[1] As part of the Group II mGlu receptors, which also includes mGluR3, mGluR2 is predominantly located on presynaptic terminals, where it acts as an autoreceptor to inhibit the release of glutamate.[2][3][4] Activation of mGluR2 is coupled to the Gαi/o pathway, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[5] This mechanism effectively dampens excessive glutamatergic signaling.

Given that dysregulation of glutamate neurotransmission is implicated in the pathophysiology of numerous neurological and psychiatric disorders, mGluR2 has emerged as a significant therapeutic target. Conditions such as schizophrenia, anxiety, depression, substance use disorders, and epilepsy are characterized by imbalances in glutamatergic homeostasis. Consequently, pharmacological modulation of mGluR2 offers a promising strategy to restore this balance and treat these debilitating disorders.

Modes of mGluR2 Modulation

Pharmacological agents can modulate mGluR2 activity in several ways, primarily categorized as orthosteric or allosteric modulators.

-

Orthosteric Agonists and Antagonists: These ligands bind directly to the highly conserved glutamate binding site located in the extracellular Venus flytrap (VFT) domain.

-

Agonists (e.g., LY354740) mimic the action of endogenous glutamate, activating the receptor to initiate downstream signaling.

-

Antagonists block the binding of glutamate, preventing receptor activation. The development of selective orthosteric antagonists for mGluR2 has been challenging due to the high homology with mGluR3.

-

-

Allosteric Modulators: These molecules bind to a topographically distinct "allosteric" site, typically within the seven-transmembrane (7TM) domain of the receptor. They offer higher subtype selectivity compared to orthosteric ligands.

-

Positive Allosteric Modulators (PAMs): PAMs have no intrinsic activity on their own but potentiate the receptor's response to glutamate. They typically cause a leftward shift in the glutamate concentration-response curve, increasing the potency and/or efficacy of the endogenous agonist. This allows for a more subtle, physiological modulation of the receptor, as their effect is dependent on the presence of active glutamate signaling.

-

Negative Allosteric Modulators (NAMs): NAMs bind to an allosteric site and reduce the receptor's response to glutamate, decreasing the maximal effect of the agonist. They act as non-competitive antagonists and can elevate glutamatergic tone by inhibiting the presynaptic braking mechanism of mGluR2.

-

mGluR2 Signaling Pathways

Upon activation by glutamate, mGluR2 initiates a signaling cascade primarily through the Gαi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP (cAMP). The Gβγ subunits released upon G-protein activation can also directly modulate the activity of voltage-gated calcium channels (reducing Ca2+ influx and thus neurotransmitter release) and G-protein-coupled inwardly-rectifying potassium (GIRK) channels. Furthermore, mGluR2 activation has been shown to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is implicated in neuroprotection and cell survival.

Discovery and Synthesis of Novel Modulators

The discovery of novel mGluR2 modulators often begins with high-throughput screening (HTS) to identify initial "hit" compounds, followed by extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties into "lead" compounds.

Example: Synthesis of an Oxazolobenzimidazole mGluR2 PAM

Researchers at Merck described the discovery of a novel series of oxazolobenzimidazole mGluR2 PAMs, starting from an oxazolidinone lead. The synthesis strategy aimed to constrain the molecule's conformation to improve potency and properties.

-

Synthetic Route: The synthesis begins with the alkylation of 4-tert-butyl phenol (B47542) with (R)-epichlorohydrin to yield a glycidyl (B131873) phenyl ether. This intermediate is then combined with 2-chloro-benzimidazole in the presence of a base to directly afford the desired oxazolobenzimidazole core structure. Subsequent modifications, such as the strategic addition of a nitrile and pyridine (B92270) nitrogen, were made to improve drug-like physical properties and CNS penetration, ultimately leading to potent and orally bioavailable compounds like compound 20 (TBPCOB).

Example: Synthesis of a Quinoline (B57606) Carboxamide mGluR2 NAM

The development of PET imaging agents requires the synthesis of modulators that can be radiolabeled. A study reported the design and synthesis of a quinoline 2-carboxamide-based NAM for PET imaging of mGluR2.

-

Synthetic Route: The synthesis involved a multi-step process to construct the quinoline carboxamide scaffold. The final step for creating the PET tracer, [11C]QCA, involved a radiolabeling reaction using [11C]methyl triflate to introduce the carbon-11 (B1219553) isotope onto a precursor molecule. This process yielded the final radiotracer with high purity and specific activity, suitable for in vitro autoradiography and as a basis for developing improved PET tracers.

The general workflow for discovering and characterizing these modulators follows a structured path from initial screening to preclinical evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and preliminary studies of a novel negative allosteric modulator [11C]QCA for imaging of metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labs.penchant.bio [labs.penchant.bio]

- 4. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]

- 5. Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to mGluR2 and mGluR3 Receptor Function and Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabotropic glutamate (B1630785) receptors 2 (mGluR2) and 3 (mGluR3) are critical regulators of synaptic transmission and neuronal excitability. As members of the Group II metabotropic glutamate receptors, they are coupled to Gi/o proteins and their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Despite their high degree of sequence homology and shared canonical signaling pathway, emerging evidence reveals distinct functional roles for mGluR2 and mGluR3, largely dictated by their differential expression patterns at subcellular and regional levels. This guide provides a comprehensive comparison of mGluR2 and mGluR3, focusing on their distinct functions, pharmacological profiles, and the experimental methodologies used to elucidate their roles in health and disease. This information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting the glutamatergic system.

Introduction: The Group II Metabotropic Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its actions are mediated by both ionotropic and metabotropic receptors. The metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that modulate synaptic activity and neuronal excitability. To date, eight mGluR subtypes have been identified and are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.

Group II, which includes mGluR2 and mGluR3, is the focus of this guide. These receptors are key players in the fine-tuning of glutamatergic and other neurotransmitter systems. Their activation generally leads to an inhibition of neurotransmitter release, making them attractive targets for therapeutic intervention in a range of neurological and psychiatric disorders characterized by excessive glutamate transmission.

Differential Function and Expression

While often studied together due to their pharmacological similarities, mGluR2 and mGluR3 exhibit distinct and sometimes opposing functions, which are largely a consequence of their differential localization.

mGluR2 is predominantly expressed presynaptically on glutamatergic and GABAergic nerve terminals. In this location, it acts as an autoreceptor to inhibit glutamate release or as a heteroreceptor to modulate the release of other neurotransmitters. This presynaptic localization firmly establishes mGluR2 as a key regulator of synaptic transmission.

mGluR3 , in contrast, shows a more widespread distribution. It is found not only presynaptically but also has a significant postsynaptic and glial (astrocytic) presence.[1][2] Postsynaptically, mGluR3 can modulate neuronal excitability and synaptic plasticity.[1][2] Glial mGluR3 is involved in glutamate uptake and metabolism, contributing to the overall regulation of extracellular glutamate levels.

This differential localization is critical for their distinct roles in pathophysiology. For instance, in the context of schizophrenia, reduced mGluR2 function is considered protective, while insults to mGluR3 are associated with cognitive deficits. In Alzheimer's disease models, mGluR2 has been shown to promote amyloid-β toxicity, whereas mGluR3 appears to be protective.

Signaling Pathways

Both mGluR2 and mGluR3 primarily couple to Gi/o proteins , leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This canonical pathway is central to their inhibitory effects on neurotransmitter release. However, evidence suggests that these receptors can also engage other signaling cascades, adding further complexity to their function.

Activation of mGluR2 has been shown to induce the phosphorylation of the extracellular signal-regulated kinase (ERK) , a key component of the mitogen-activated protein kinase (MAPK) pathway. This pathway is implicated in neuronal survival and plasticity.

mGluR3 activation has been linked to the phosphoinositide 3-kinase (PI3K)-Akt pathway , which is also crucial for cell survival and neuroprotection. Glial mGluR3 can regulate the expression of excitatory amino acid transporters (EAATs) via the MAPK and PI3K signaling pathways, thereby enhancing glutamate uptake.

Signaling Pathway Diagrams

Pharmacology

The development of selective pharmacological tools has been challenging due to the high sequence homology between mGluR2 and mGluR3. However, the advent of allosteric modulators has provided a means to dissect their individual functions.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki), potencies (EC50), and inhibitory constants (IC50) of selected ligands for mGluR2 and mGluR3.

Table 1: Agonists

| Compound | Receptor Target | Ki (nM) | EC50 (nM) | Reference |

| Glutamate | mGluR2 | - | 849 | |

| mGluR3 | - | 565 | ||

| LY354740 | mGluR2 | 99 | 5.1 | |

| mGluR3 | 94 | 24.3 | ||

| LY379268 | mGluR2 | - | 2.69 | |

| mGluR3 | - | 4.48 | ||

| N-acetylaspartylglutamate (NAAG) | mGluR3 | - | ~50 (fm) - 65 (µM) |

Table 2: Antagonists

| Compound | Receptor Target | Ki (nM) | IC50 (nM) | Reference |

| LY341495 | mGluR2 | - | 21 | |

| mGluR3 | - | 14 | ||

| MGS0039 | mGluR2/3 | - | - |

Table 3: Positive Allosteric Modulators (PAMs)

| Compound | Receptor Target | EC50 (nM) | Reference |

| BINA | mGluR2 | 33.2 | |

| LY487379 | mGluR2 | 1700 | |

| JNJ-40411813 (ADX71149) | mGluR2 | 147 |

Table 4: Negative Allosteric Modulators (NAMs)

| Compound | Receptor Target | IC50 (nM) | Reference |

| MGS0039 | mGluR2/3 | - |

Experimental Protocols

The characterization of mGluR2 and mGluR3 function and pharmacology relies on a variety of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation, and the affinity (Ki) of unlabeled drugs.

Objective: To quantify the binding of a radiolabeled ligand to mGluR2 or mGluR3.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue).

-

Radiolabeled ligand (e.g., [3H]LY341495).

-

Unlabeled competing ligand.

-

Binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Saturation Binding:

-

Incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled ligand.

-

For each concentration, prepare parallel tubes containing an excess of unlabeled ligand to determine non-specific binding.

-

Incubate at a specific temperature (e.g., room temperature or 4°C) for a time sufficient to reach equilibrium.

-

-

Competition Binding:

-

Incubate a fixed amount of membrane protein and a fixed concentration of radiolabeled ligand with increasing concentrations of the unlabeled competitor drug.

-

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Saturation data: Plot specific binding (total minus non-specific) against the concentration of the radiolabeled ligand. Analyze the data using non-linear regression to determine Bmax and Kd.

-

Competition data: Plot the percentage of specific binding against the log concentration of the competitor. Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

cAMP Assay

This functional assay measures the ability of a ligand to modulate the production of cyclic AMP, the second messenger for Gi/o-coupled receptors.

Objective: To determine the functional potency and efficacy of mGluR2/3 ligands by measuring changes in intracellular cAMP levels.

Materials:

-

Cells expressing the receptor of interest.

-

Assay buffer (e.g., HBSS).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test compounds (agonists, antagonists).

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.

-

Assay Preparation: Wash the cells with assay buffer and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Treatment:

-

Agonist mode: Add increasing concentrations of the agonist to the cells and incubate for a specific time.

-

Antagonist mode: Pre-incubate the cells with increasing concentrations of the antagonist before adding a fixed concentration of an agonist.

-

-

Adenylyl Cyclase Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit according to the manufacturer's instructions.

-

Data Analysis:

-

Agonist data: Plot the cAMP concentration against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

-

Antagonist data: Plot the response against the log concentration of the antagonist to determine the IC50.

-

Western Blotting

This technique is used to detect and quantify the expression levels of mGluR2 and mGluR3 proteins in cell or tissue samples.

Objective: To determine the relative protein expression of mGluR2 and mGluR3.

Materials:

-

Cell or tissue lysates.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer buffer and apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific for mGluR2 and mGluR3.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Sample Preparation: Lyse cells or homogenize tissue in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration.

-

Gel Electrophoresis: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The distinct localization and signaling of mGluR2 and mGluR3 underscore their unique and non-redundant roles in the CNS. While mGluR2 primarily functions as a presynaptic autoreceptor to dampen excessive glutamate release, mGluR3 exhibits a more diverse profile, with significant postsynaptic and glial functions that contribute to neuroprotection and synaptic plasticity. The development of subtype-selective pharmacological tools, particularly allosteric modulators, has been instrumental in dissecting these differential roles.

Future research will likely focus on further elucidating the specific downstream signaling pathways engaged by each receptor subtype in different cell types and brain regions. Understanding how these pathways are dysregulated in various neurological and psychiatric disorders will be crucial for the development of more targeted and effective therapeutic strategies. The continued development of highly selective mGluR2 and mGluR3 ligands, including biased agonists and allosteric modulators with distinct pharmacological profiles, will be essential for advancing our understanding of these critical receptors and for translating this knowledge into novel treatments for a range of debilitating brain disorders.

References

A Deep Dive into the Structural Biology of mGluR2 Positive Allosteric Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Metabotropic glutamate (B1630785) receptor 2 (mGluR2), a class C G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and addiction. Unlike orthosteric ligands that bind to the highly conserved glutamate binding site, positive allosteric modulators (PAMs) bind to a distinct, less conserved allosteric site on the receptor. This offers the potential for greater subtype selectivity and a more nuanced modulation of receptor function, making mGluR2 PAMs a focal point of intensive drug discovery efforts. This technical guide provides a comprehensive overview of the structural biology underpinning mGluR2 positive allosteric modulation, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular pathways and experimental workflows.

Quantitative Data of mGluR2 Positive Allosteric Modulators

The development of potent and selective mGluR2 PAMs has been driven by extensive structure-activity relationship (SAR) studies. The following tables summarize the in vitro potency and efficacy of several key mGluR2 PAMs across different assays.

| Compound | Assay Type | Cell Line | EC₅₀ (nM) | Eₘₐₓ (% of Glutamate Max) | Reference |

| BINA | Thallium Flux | HEK-GIRK expressing rat mGluR2 | 380 | 83.2 ± 10.0 | [1] |

| Thallium Flux | CHO cells expressing human mGluR2 | 33.2 | Not Reported | [2] | |

| Compound 2 (BINA analog) | Thallium Flux | HEK-GIRK expressing rat mGluR2 | 180 | 77.3 ± 8.0 | [1] |

| Compound 8a (BINA analog) | Thallium Flux | HEK-GIRK expressing rat mGluR2 | 50 | 81.4 ± 11.7 | [1] |

| JNJ-40411813 (ADX71149) | [³⁵S]GTPγS Binding | CHO cells expressing human mGluR2 | 147 ± 42 | 273 ± 32 (% potentiation) | [3] |

| Ca²⁺ Mobilization | HEK293 cells with hmGluR2 & Gα16 | 64 ± 29 | Not Reported | ||

| AZD8529 | [³⁵S]GTPγS Binding | Not Specified | 195 | 110 (% potentiation of Emax) | |

| SBI-0069330 | Not Specified | Not Specified | More potent than BINA | Not Reported | |

| SAR218645 | Ca²⁺ Mobilization | Rat mGluR2 forced-coupled | Potent | Augments glutamate response | |

| AMN082 (mGluR7 PAM for comparison) | [³⁵S]GTPγS Binding | Human mGluR7 | 64 | Not Applicable (Agonist) |

Key Experimental Protocols

The characterization of mGluR2 PAMs relies on a suite of in vitro functional and binding assays. Below are detailed methodologies for two of the most common assays.

Thallium Flux Assay for mGluR2 PAM Activity

This assay measures the potentiation of glutamate-induced activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which are co-expressed with mGluR2 in a host cell line (e.g., HEK293 or CHO cells). Activation of mGluR2 by glutamate leads to the opening of GIRK channels, allowing an influx of thallium ions, which is detected by a thallium-sensitive fluorescent dye.

Materials:

-

HEK293 or CHO cells stably co-expressing rat or human mGluR2 and GIRK1/2 channels.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.3.

-

Thallium Flux Assay Kit (e.g., FluxOR™ Potassium Ion Channel Assay Kit).

-

L-glutamate.

-

Test compounds (mGluR2 PAMs).

-

384-well black-walled, clear-bottomed poly-D-lysine-coated plates.

Procedure:

-

Cell Plating: Seed the mGluR2/GIRK expressing cells into 384-well plates at a density of approximately 15,000 cells per well and incubate overnight.

-

Dye Loading: The following day, replace the culture medium with the thallium-sensitive dye loading buffer and incubate for 90 minutes at room temperature in the dark.

-

Compound Addition: Wash the cells with assay buffer and then add the test compounds (mGluR2 PAMs) at various concentrations.

-

Glutamate Stimulation and Thallium Flux: After a brief pre-incubation with the PAM (typically 2.5 minutes), add a sub-maximal (EC₂₀) concentration of L-glutamate along with the thallium-containing stimulus buffer.

-

Fluorescence Reading: Immediately measure the increase in fluorescence using a plate reader (e.g., a FLIPR instrument) with excitation and emission wavelengths appropriate for the dye. The rate of fluorescence increase corresponds to the rate of thallium influx and thus, the level of GIRK channel activation.

-

Data Analysis: Determine the EC₅₀ and Eₘₐₓ values for the potentiation of the glutamate response by the test compounds.

[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G-proteins coupled to mGluR2. Agonist or PAM-mediated activation of the receptor facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated radioactivity is then quantified.

Materials:

-

Membrane preparations from CHO or other cells stably expressing human or rat mGluR2.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

-

Guanosine diphosphate (B83284) (GDP).

-

L-glutamate.

-

Test compounds (mGluR2 PAMs).

-

Whatman GF/B filter plates.

-

Scintillation fluid.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, test compound, a sub-maximal concentration of glutamate, and GDP in the assay buffer.

-

Initiation of Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold buffer to remove unbound [³⁵S]GTPγS.

-

Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the EC₅₀ and Eₘₐₓ of the PAMs for stimulating [³⁵S]GTPγS binding.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved in mGluR2 PAM activity and its characterization, the following diagrams were generated using the DOT language.

mGluR2 Downstream Signaling Pathway

Activation of mGluR2 by glutamate, potentiated by a PAM, initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gαi/o), which, upon activation, dissociate into Gαi/o-GTP and Gβγ subunits. These subunits then modulate the activity of downstream effectors.

References

- 1. mGluR2 acts through inhibitory Gα subunits to regulate transmission and long-term plasticity at hippocampal mossy fiber-CA3 synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What mGluR2 modulators are in clinical trials currently? [synapse.patsnap.com]

The Genetic Underpinnings of mGluR2 Dysfunction in Schizophrenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the genetic basis of metabotropic glutamate (B1630785) receptor 2 (mGluR2) dysfunction in schizophrenia. It synthesizes current research on genetic variations, cellular signaling pathways, and the experimental evidence implicating altered mGluR2 function in the pathophysiology of this complex disorder. This document is intended to serve as a comprehensive resource for professionals engaged in schizophrenia research and the development of novel therapeutics targeting the glutamatergic system.

Introduction: The Glutamate Hypothesis and the Role of mGluR2

The glutamate hypothesis of schizophrenia posits that a dysregulation of glutamatergic neurotransmission contributes significantly to the symptoms of the disorder.[1][2] Metabotropic glutamate receptors, particularly the group II receptors mGluR2 and mGluR3, are key modulators of synaptic glutamate levels.[3][4] mGluR2, encoded by the GRM2 gene, is predominantly expressed presynaptically, where it acts as an autoreceptor to inhibit glutamate release.[5] This function is crucial for maintaining synaptic homeostasis. Evidence from preclinical and clinical studies suggests that dysfunction of mGluR2 may lead to the hyperglutamatergic state observed in schizophrenia. While genetic association studies have provided mixed results for GRM2 itself, the closely related GRM3 gene (encoding mGluR3) has been more consistently implicated, and the two receptors are often studied together due to their pharmacological similarities and potential to form heterodimers. This guide will delve into the genetic evidence, the functional consequences of identified variations, and the experimental approaches used to elucidate the role of mGluR2 in schizophrenia.

Genetic Associations of GRM2 and GRM3 with Schizophrenia

Genetic research has focused primarily on single nucleotide polymorphisms (SNPs) within the GRM2 and GRM3 genes. While some studies have identified missense mutations in GRM2, the association with schizophrenia has not been consistently replicated. In contrast, several SNPs and haplotypes in GRM3 have shown significant associations with the disorder, as detailed in the meta-analysis data below.

Quantitative Data from Genetic Association Studies

The following tables summarize key findings from meta-analyses of genetic association studies investigating SNPs in the GRM3 gene and their link to schizophrenia.

Table 1: Meta-Analysis of GRM3 SNPs Associated with Schizophrenia Risk

| SNP | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value | Population | Reference |

|---|---|---|---|---|---|

| rs2237562 | 1.06 | 1.02 - 1.11 | 0.017 | Mixed | |

| rs13242038 | 0.90 | 0.85 - 0.96 | 0.016 | Mixed |

| rs917071 | 0.94 | 0.91 - 0.97 | 0.003 | Mixed | |

Table 2: Functional Consequences of a GRM3 Risk Haplotype

| Genetic Variation | Associated Phenotype | Brain Region | Finding | Reference |

|---|---|---|---|---|

| SNP4 (hCV11245618) A allele | Cognitive Performance | Prefrontal Cortex & Hippocampus | Poorer performance on verbal list learning and verbal fluency tasks. | |

| fMRI Activation | Prefrontal Cortex & Hippocampus | Deleterious activation patterns during cognitive tasks. | ||

| N-acetylaspartate (NAA) Levels | Prefrontal Cortex | Lower NAA levels in AA homozygotes, suggesting reduced synaptic activity. |

| | EAAT2 mRNA Expression | Postmortem Prefrontal Cortex | Lower mRNA levels of the glial glutamate transporter EAAT2 in AA homozygotes. | |

Signaling Pathways Involving mGluR2

mGluR2 dysfunction in schizophrenia is understood through its impact on critical intracellular signaling cascades and its interaction with other neurotransmitter systems.

Canonical Gi/o-Coupled Signaling Pathway

As a member of the Group II metabotropic glutamate receptors, mGluR2 couples to the Gi/o family of G proteins. Activation of mGluR2 by glutamate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway ultimately modulates the activity of voltage-gated calcium channels, leading to a reduction in neurotransmitter release.

Caption: Canonical mGluR2 signaling pathway leading to reduced glutamate release.

Interaction with the Serotonin (B10506) 5-HT2A Receptor

A critical aspect of mGluR2 pathophysiology in schizophrenia involves its interaction with the serotonin 5-HT2A receptor (5-HT2AR). These two receptors can form a heterocomplex, leading to novel signaling properties where the activation of one receptor can allosterically modulate the other. Specifically, activation of the Gq/11-coupled 5-HT2AR by hallucinogens can attenuate Gi/o signaling through mGluR2, while activation of mGluR2 can modulate 5-HT2AR-mediated signaling. This crosstalk provides a potential molecular basis for the psychosis-like effects of serotonergic hallucinogens and a target for antipsychotic drug action.

Caption: Interaction between mGluR2 and 5-HT2A receptors forming a heterocomplex.

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the study of mGluR2 dysfunction in schizophrenia.

Single Nucleotide Polymorphism (SNP) Genotyping

Objective: To identify the alleles of specific SNPs in DNA samples from individuals with schizophrenia and healthy controls.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes or saliva using standard commercial kits (e.g., QIAamp DNA Mini Kit).

-

Genotyping Assay: High-throughput SNP genotyping is commonly performed using platforms such as the Illumina Global Screening Array or the MassARRAY system (Sequenom). These methods typically involve a polymerase chain reaction (PCR) to amplify the DNA region containing the SNP, followed by a primer extension or hybridization step to differentiate the alleles.

-

Data Analysis: The raw genotyping data is processed to call the genotypes for each individual at each SNP locus. Quality control measures are applied to exclude samples with low call rates and SNPs that deviate from Hardy-Weinberg equilibrium.

-

Association Analysis: Statistical tests (e.g., logistic regression in PLINK software) are performed to compare the allele or genotype frequencies between cases and controls, yielding odds ratios and p-values to determine the strength of the association.

Western Blotting for mGluR2 Protein Quantification

Objective: To measure the levels of mGluR2 protein in postmortem brain tissue.

Methodology:

-

Tissue Homogenization: Frozen postmortem brain tissue (e.g., from the dorsolateral prefrontal cortex) is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration of the lysate is determined using a colorimetric assay (e.g., BCA assay).

-

Gel Electrophoresis: Equal amounts of total protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for mGluR2. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. The intensity of the bands corresponding to mGluR2 is quantified using densitometry software (e.g., ImageJ). A loading control protein (e.g., β-actin or GAPDH) is used to normalize the data.

Receptor Autoradiography

Objective: To visualize and quantify the density of mGluR2 binding sites in brain sections.

Methodology:

-

Tissue Sectioning: Frozen rodent or human postmortem brains are sectioned into thin slices (10-20 µm) using a cryostat and mounted on microscope slides.

-

Radioligand Incubation: The slides are incubated with a solution containing a radiolabeled ligand that specifically binds to mGluR2 (e.g., a tritiated or ¹¹C-labeled antagonist). A parallel set of slides is incubated with the radioligand plus a high concentration of an unlabeled competitor to determine non-specific binding.

-

Washing and Drying: The slides are washed in buffer to remove unbound radioligand and then dried.

-

Imaging: The slides are exposed to a phosphor imaging plate or autoradiographic film. The resulting image shows the distribution and density of the radioligand binding sites.

-

Quantification: The optical density of the autoradiograms is measured using a densitometry system. By comparing the total binding to the non-specific binding, the specific binding can be calculated and quantified in different brain regions.

Experimental and Logical Workflows

Understanding the genetic basis of mGluR2 dysfunction involves a multi-step research process, from identifying genetic risk variants to validating their functional impact.

Caption: Workflow for identifying and validating genetic risk variants for schizophrenia.

Conclusion

The evidence strongly suggests that genetic variations, particularly within the GRM3 gene, contribute to the dysfunction of group II metabotropic glutamate receptors implicated in schizophrenia. While direct associations with GRM2 are less robust, the functional interplay between mGluR2 and mGluR3, and the compelling preclinical data on mGluR2's role in psychosis models, solidify its importance as a therapeutic target. The intronic GRM3 SNP hCV11245618, for instance, is linked to altered cognitive function, prefrontal cortex physiology, and the expression of the glutamate transporter EAAT2, providing a clear example of how a genetic variant can impact the glutamate system at multiple levels. The intricate signaling of mGluR2, including its canonical Gi/o pathway and its heteromeric interaction with the 5-HT2A receptor, offers multiple avenues for pharmacological intervention. Future research should focus on further elucidating the functional consequences of GRM2 and GRM3 risk variants and on developing selective modulators of mGluR2 to correct the underlying glutamatergic dysregulation in schizophrenia.

References

- 1. researchgate.net [researchgate.net]

- 2. A tutorial on conducting genome‐wide association studies: Quality control and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Meta-analysis supports GWAS-implicated link between GRM3 and schizophrenia risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabotropic glutamate receptor protein expression in the prefrontal cortex and striatum in schizophrenia | CDRL [cdrl-ut.org]

- 5. researchgate.net [researchgate.net]

Endogenous Ligands for the Metabotropic Glutamate Receptor 2 (mGluR2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabotropic glutamate (B1630785) receptor 2 (mGluR2) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating neuronal excitability and synaptic transmission throughout the central nervous system. As a member of the group II mGluRs, it is a key therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and addiction. Activation of mGluR2, primarily located presynaptically, leads to the inhibition of neurotransmitter release, including the principal excitatory neurotransmitter, glutamate. This guide provides an in-depth overview of the known endogenous ligands for mGluR2, presenting quantitative data, detailed experimental methodologies, and key signaling pathways.

Endogenous Ligands and their Affinities

The primary endogenous agonist for mGluR2 is the neurotransmitter L-glutamate . Several other endogenous molecules have been investigated for their activity at this receptor, with varying effects.

Quantitative Data Summary

The following table summarizes the quantitative data for the binding and functional potency of key endogenous ligands at the mGluR2 receptor.

| Endogenous Ligand | Receptor Subtype | Assay Type | Parameter | Value (µM) | Species | Reference |

| L-Glutamate | human mGluR2 | GIRK Channel Electrophysiology | EC50 | 18 | Human | [1] |

| rat/human mGluR2 | Various functional assays | EC50 | 1 - 13 | Rat/Human | [2] | |

| L-Cysteine Sulfinic Acid | rat mGluR2 | Inhibition of Forskolin-induced cAMP | pEC50 | 3.9 (EC50 ≈ 126) | Rat | |

| N-Acetylaspartylglutamate (NAAG) | human mGluR2 | GIRK Channel Electrophysiology | Agonist Activity | No response up to 1000 µM | Human | [1] |

| human mGluR2 | Functional Assay | EC50 | > 300 | Human | ||

| L-Serine-O-Phosphate (L-SOP) | mGluR2 | Functional Assays | Antagonist Activity | Potent Antagonist (Specific Ki/IC50 not cited) | [3] |

Note on N-Acetylaspartylglutamate (NAAG): While initially considered a potential endogenous agonist for group II mGluRs, substantial evidence now indicates that NAAG is a selective agonist for mGluR3 with very low to no agonist activity at mGluR2.[1] Studies have shown that purified NAAG fails to evoke responses in cells expressing mGluR2, even at high concentrations. Therefore, it is not considered a significant endogenous ligand for mGluR2.

Note on L-Serine-O-Phosphate (L-SOP): This endogenous metabolite is recognized as a potent antagonist at mGluR2, while acting as an agonist at group III mGluRs. Specific quantitative antagonist affinity values (Ki or IC50) for L-SOP at mGluR2 are not consistently reported in the literature.

Key Signaling Pathways of mGluR2

Activation of mGluR2 by an endogenous agonist initiates a signaling cascade primarily through the heterotrimeric G-protein, Gi/o . This leads to the inhibition of adenylyl cyclase and subsequent downstream effects.

Caption: Canonical and non-canonical signaling pathways of the mGluR2 receptor.

Pathway Description:

-

Ligand Binding: L-glutamate binds to the extracellular Venus flytrap domain of the mGluR2 receptor.

-

G-Protein Activation: This induces a conformational change, activating the associated Gi/o protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

-

Modulation of Ion Channels: The dissociated Gβγ subunit can directly modulate the activity of ion channels. It inhibits voltage-gated Ca²⁺ channels, reducing calcium influx, and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

-

Presynaptic Inhibition: The combined effect of reduced calcium influx and membrane hyperpolarization at the presynaptic terminal leads to a decrease in the release of neurotransmitters, including glutamate.

-

Non-Canonical Pathways: Evidence also suggests that mGluR2 can couple to other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, although these are less characterized.

Experimental Protocols

The characterization of endogenous ligand activity at mGluR2 relies on a variety of in vitro assays. Below are detailed methodologies for two key experimental approaches.

Protocol 1: Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of an unlabeled endogenous ligand by measuring its ability to compete with a radiolabeled antagonist for binding to the mGluR2 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound.

Materials:

-

Cell membranes prepared from a cell line stably expressing human mGluR2 (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-LY341495 (a potent group II mGluR antagonist).

-

Unlabeled test ligand (e.g., L-glutamate).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen mGluR2-expressing cell membranes on ice and resuspend in binding buffer to a final protein concentration of 20-40 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of binding buffer.

-

50 µL of unlabeled test ligand at various concentrations (typically a 10-point dilution series, e.g., from 10 mM to 1 pM). For total binding wells, add 50 µL of buffer. For non-specific binding wells, add a saturating concentration of a known unlabeled mGluR2/3 antagonist (e.g., 10 µM LY341495).

-

50 µL of [³H]-LY341495 at a final concentration close to its Kd (e.g., 1-2 nM).

-

50 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Functional Assay - Inhibition of Forskolin-Stimulated cAMP Accumulation

This assay measures the functional potency (EC50) of an agonist by quantifying its ability to inhibit the production of cAMP in whole cells.

Objective: To determine the half-maximal effective concentration (EC50) of an mGluR2 agonist.

Materials:

-

A cell line stably expressing human mGluR2 (e.g., CHO or HEK293 cells).

-

Cell culture medium (e.g., DMEM/F12).

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test agonist (e.g., L-glutamate).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white opaque microplates.

Procedure:

-

Cell Plating: Seed the mGluR2-expressing cells into 384-well plates at a density that allows for optimal signal-to-noise ratio (e.g., 2,000-5,000 cells/well) and grow overnight.

-

Compound Preparation: Prepare serial dilutions of the test agonist in stimulation buffer.

-

Cell Stimulation:

-

Aspirate the culture medium from the cells.

-

Add 5 µL of the test agonist dilutions to the appropriate wells.

-

Add 5 µL of a pre-determined concentration of forskolin (typically the EC80, e.g., 1-10 µM) to all wells except the basal control. This stimulates cAMP production.

-

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Cell Lysis and cAMP Detection:

-

Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions. This typically involves a sequential addition of a lysis reagent containing a labeled cAMP analog and an antibody against cAMP.

-

Incubate for the recommended time (e.g., 60 minutes) at room temperature to allow for the competitive immunoassay to reach equilibrium.

-

-

Signal Reading: Read the plate on a compatible plate reader (e.g., a time-resolved fluorescence reader for HTRF).

-

Data Analysis:

-

The signal is inversely proportional to the amount of cAMP produced.

-

Normalize the data with the basal (no forskolin) and forskolin-only controls representing 100% and 0% inhibition, respectively.

-

Plot the percentage of inhibition against the logarithm of the agonist concentration.

-

Fit the data using a four-parameter logistic equation to determine the EC50 value.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a cell-based functional assay to determine the potency of a ligand at mGluR2.

Caption: Workflow for a cAMP accumulation functional assay.

Conclusion

L-glutamate is the principal endogenous agonist for the mGluR2 receptor. While other endogenous molecules have been identified, their physiological relevance as direct mGluR2 ligands is less established. Specifically, NAAG is now understood to be selective for mGluR3, and L-serine-O-phosphate acts as an antagonist. The study of these ligands and their interactions with mGluR2 is critical for understanding the receptor's role in synaptic modulation and for the development of novel therapeutics targeting the glutamatergic system. The methodologies and pathway information provided in this guide offer a comprehensive resource for professionals engaged in this research area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. alpha-Methyl derivatives of serine-O-phosphate as novel, selective competitive metabotropic glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research Findings on mGluR2 Positive Allosteric Modulators: A Technical Guide

Introduction

Metabotropic glutamate (B1630785) receptor 2 (mGluR2), a Gi/o-coupled G-protein coupled receptor (GPCR), has emerged as a significant target for therapeutic intervention in a range of central nervous system (CNS) disorders.[1] Predominantly located presynaptically in key brain regions like the prefrontal cortex and hippocampus, mGluR2 acts as an autoreceptor to negatively modulate glutamate release.[1][2] This function makes it a compelling target for conditions associated with excessive glutamatergic neurotransmission, such as schizophrenia and anxiety.[3][4]

Positive allosteric modulators (PAMs) of mGluR2 represent a sophisticated therapeutic strategy. Unlike direct agonists, PAMs bind to a distinct site on the receptor, enhancing the affinity and/or efficacy of the endogenous ligand, glutamate. This mechanism offers several advantages, including a lower risk of receptor desensitization and a more physiological, activity-dependent modulation of synaptic transmission.

This technical guide provides an in-depth overview of the preclinical research findings for mGluR2 PAMs. As "mGluR2 modulator 3" does not correspond to a specific publicly disclosed compound, this document synthesizes data from several well-characterized mGluR2 PAMs to provide a representative summary of the field for researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathway

Activation of mGluR2 by glutamate, potentiated by a PAM, initiates a signaling cascade through the inhibitory Gi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP levels modulates the activity of various downstream effectors, ultimately leading to a decrease in presynaptic glutamate release. This modulatory effect helps to restore glutamatergic homeostasis in pathological states of glutamate overactivity.

Quantitative Preclinical Data for Representative mGluR2 PAMs

The following table summarizes key in vitro and in vivo preclinical data for several well-studied mGluR2 PAMs. This data highlights the potency of these compounds and their efficacy in relevant animal models.

| Compound | Target | Assay Type | Potency (EC50) | In Vivo Model | Species | Efficacious Dose | Citation |

| AZD8529 | mGluR2 | [35S]GTPγS Binding | 195 nM | Phencyclidine (PCP)-induced hyperlocomotion | Mouse | 57.8 - 115.7 mg/kg (s.c.) | |

| Alcohol Self-Administration | Rat | 20 - 40 mg/kg (s.c.) | |||||

| Nicotine Self-Administration | Squirrel Monkey | 0.3 - 3 mg/kg (i.m.) | |||||

| BINA | mGluR2 | GIRK Thallium Flux | 347.6 ± 51.4 nM | Cocaine Self-Administration | Rat | 10 - 40 mg/kg (i.p.) | |

| LY487379 | mGluR2 | [35S]GTPγS Binding | 1.7 µM | Attentional Set-Shifting Task (ASST) | Rat | 30 mg/kg (i.p.) | |

| Differential Reinforcement of Low Rate (DRL) | Rat | 30 mg/kg (i.p.) | |||||

| JNJ-40411813 (ADX-71149) | mGluR2 | Functional Assay | 147 nM | Glutamate Response Potentiation (Brain) | Rat | 5 - 20 mg/kg (p.o.) |

Experimental Protocols

The preclinical evaluation of mGluR2 modulators involves a battery of in vitro and in vivo assays to determine potency, selectivity, and efficacy.

In Vitro Assays

-

[35S]GTPγS Binding Assay: This functional assay measures the activation of G-proteins coupled to the mGluR2 receptor. In the presence of an agonist and a PAM, the G-protein is activated and exchanges GDP for radiolabeled [35S]GTPγS. The amount of bound radioactivity is quantified as a measure of receptor activation. The potency of a PAM is often determined by its ability to left-shift the concentration-response curve of an agonist like glutamate.

-

cAMP Accumulation Assay: Since mGluR2 is coupled to Gi/o, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Cells expressing the mGluR2 receptor are stimulated with an agent like forskolin (B1673556) to increase basal cAMP levels. The ability of an mGluR2 agonist, in the presence of a PAM, to reduce these elevated cAMP levels is measured, typically using immunoassays or reporter gene assays.

-

Ion Flux Assays (e.g., Thallium Flux): mGluR2 activation can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. Thallium flux assays provide a functional readout of channel opening, as thallium ions can pass through the channel and be detected by a fluorescent dye. The potentiation of glutamate-induced thallium flux by a PAM is used to determine its EC50.

In Vivo Models

-

Phencyclidine (PCP)-Induced Hyperlocomotion: PCP is an NMDA receptor antagonist that induces a hyperlocomotor state in rodents, which is considered a model for the positive symptoms of schizophrenia. The ability of an mGluR2 PAM to reverse this hyperlocomotion is a common test for antipsychotic-like activity. Animals are administered the test compound prior to a PCP challenge, and locomotor activity is monitored in an open field arena.

-

Drug Self-Administration and Reinstatement Models: These models are used to assess the potential of a compound to treat substance use disorders. Animals are trained to self-administer a drug (e.g., cocaine, nicotine, alcohol) by pressing a lever. After a period of extinction where lever pressing is not rewarded, relapse-like behavior is triggered by drug-associated cues or a priming dose of the drug. The ability of an mGluR2 PAM to reduce self-administration or prevent reinstatement of drug-seeking behavior is evaluated.

-

Cognitive and Behavioral Tasks:

-

Attentional Set-Shifting Task (ASST): This task assesses cognitive flexibility in rodents, a domain often impaired in schizophrenia. The task requires the animal to learn a discrimination rule and then shift to a new rule. The effect of a compound on the number of trials required to learn the new rule is measured.

-

Differential Reinforcement of Low Rate (DRL): This task is used to evaluate impulsivity and behavioral inhibition. Animals are required to withhold a response for a specific time interval to receive a reward. A decrease in response rate and an increase in the number of rewards obtained suggest improved impulse control.

-

Preclinical Development Workflow

The preclinical evaluation of a novel mGluR2 modulator typically follows a structured workflow from initial screening to in vivo efficacy studies.

References